molecular formula C16H7Cl2N3O3S B15242996 5-(3,5-Dichloro-2-hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile

5-(3,5-Dichloro-2-hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile

Cat. No.: B15242996
M. Wt: 392.2 g/mol
InChI Key: BGAAJYSKWAWJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a dichlorohydroxybenzoyl moiety, a thiazole ring, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Construction of the Dihydropyridine Core: The dihydropyridine core can be formed via the Hantzsch dihydropyridine synthesis, which involves the reaction of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Introduction of the Dichlorohydroxybenzoyl Moiety: The dichlorohydroxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3,5-dichloro-2-hydroxybenzoic acid and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes, interaction with DNA or RNA, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the thiazole ring, which may affect its chemical and biological properties.

    5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group, which may influence its reactivity and interactions.

Uniqueness

The presence of the thiazole ring and the carbonitrile group in 5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile distinguishes it from similar compounds. These functional groups contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H7Cl2N3O3S

Molecular Weight

392.2 g/mol

IUPAC Name

5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H7Cl2N3O3S/c17-10-4-11(14(23)12(18)5-10)13(22)9-3-8(6-19)15(24)21(7-9)16-20-1-2-25-16/h1-5,7,23H

InChI Key

BGAAJYSKWAWJGH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.